Benzyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
Description
Properties
IUPAC Name |
benzyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-13-7-11-6-12(13)15(8-11)14(17)18-9-10-4-2-1-3-5-10/h1-5,11-13,16H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMKUMJCVWVRAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1N(C2)C(=O)OCC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate can be synthesized through the reaction of 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylic acid with benzyl alcohol . The reaction typically involves the use of a suitable catalyst and may require specific reaction conditions such as temperature control and solvent selection to optimize yield and purity.
Chemical Reactions Analysis
Hydrogenolysis of the Benzyl Ester Group
The benzyl ester moiety undergoes catalytic hydrogenolysis, a key reaction for deprotection:
| Reagent/Conditions | Product | Key Features |
|---|---|---|
| H₂, Pd/C catalyst, MeOH/EtOH | 6-Hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylic acid | Removes benzyl group; yields free carboxylic acid |
This reaction is pivotal for generating bioactive intermediates in drug development, as the free carboxylic acid can participate in peptide coupling or salt formation .
Esterification of the Hydroxyl Group
The C6 hydroxyl group reacts with carboxylic acids or acyl chlorides to form esters:
| Reagent | Conditions | Product |
|---|---|---|
| Acetic anhydride | Pyridine, RT | 6-Acetoxy-2-azabicyclo[2.2.1]heptane-2-carboxylate |
| Benzoyl chloride | Base (e.g., Et₃N) | 6-Benzoyloxy derivative |
Esterification enhances lipophilicity, which is advantageous for improving membrane permeability in drug candidates.
Hydrolysis Reactions
The ester and hydroxyl groups participate in hydrolysis under varied conditions:
Acidic Hydrolysis
-
Conditions : HCl/H₂O, reflux
-
Product : Carboxylic acid (via benzyl ester cleavage).
Basic Hydrolysis
-
Conditions : NaOH/EtOH, reflux
-
Product : Sodium carboxylate (saponification).
Oxidation and Bis-Hydroxylation
The bicyclic framework undergoes oxidative transformations:
| Reagent | Conditions | Product |
|---|---|---|
| OsO₄, NMO | tert-Butanol/H₂O, 0–25°C | Diol derivatives (cis-1,2-dihydroxylation) |
| KMnO₄ | Acidic or neutral aqueous | Ketone or carboxylic acid derivatives |
Bis-hydroxylation with OsO₄ introduces vicinal diols, enabling further functionalization (e.g., acetonide formation) .
Fluorination at C6
The hydroxyl group is replaced by fluorine using diethylaminosulfur trifluoride (DAST):
| Reagent | Conditions | Product | Stereochemical Outcome |
|---|---|---|---|
| DAST | CH₂Cl₂, −78°C | 6-Fluoro-2-azabicyclo[2.2.1]heptane-2-carboxylate | Retention of configuration via N-lone pair participation |
This reaction is stereospecific, with the bicyclic nitrogen’s lone pair stabilizing the transition state .
Nucleophilic Substitution
The carboxylate group participates in nucleophilic acyl substitution:
| Nucleophile | Conditions | Product |
|---|---|---|
| Amines | DCC, DMAP, CH₂Cl₂ | Amide derivatives |
| Alcohols | Mitsunobu conditions | Ether-linked analogues |
Mitsunobu reactions enable ether formation at C7, expanding structural diversity for receptor-targeted analogues .
Ring-Opening Reactions
Under strong acidic conditions, the bicyclic framework undergoes ring-opening:
| Reagent | Conditions | Product |
|---|---|---|
| HBr (48%) | Reflux | Linear amine-carboxylic acid derivatives |
This reactivity is leveraged to synthesize open-chain intermediates for further derivatization .
Reaction Mechanism Insights
-
Fluorination : Proceeds via an SN2 mechanism with neighboring-group participation by the nitrogen lone pair, retaining stereochemistry .
-
Hydrogenolysis : Heterogeneous catalysis on Pd/C surfaces cleaves the benzyl-oxygen bond selectively .
Comparative Reactivity Table
| Reaction Type | Functional Group Involved | Key Reagents | Applications |
|---|---|---|---|
| Hydrogenolysis | Benzyl ester | H₂/Pd/C | Deprotection for bioactive intermediates |
| Esterification | C6 hydroxyl | Ac₂O, BzCl | Prodrug synthesis |
| Fluorination | C6 hydroxyl | DAST | Radiolabeling, metabolic stability |
| Mitsunobu | C7 hydroxyl (post-oxidation) | DIAD, PPh₃ | Ether-linked drug analogues |
Scientific Research Applications
Neuropharmacology
Benzyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate has shown potential in interacting with neurotransmitter systems. Preliminary studies indicate that it may influence neurotransmitter activity, suggesting applications in treating central nervous system disorders such as depression and anxiety.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has been studied for its inhibitory effects on Cathepsin C, an enzyme linked to various diseases including inflammatory conditions . This inhibition could lead to therapeutic strategies for managing these conditions.
Drug Development
The compound serves as a lead structure in drug development due to its unique properties. Its ability to modify biological activity through structural variations allows chemists to design derivatives that may enhance efficacy or reduce side effects in therapeutic applications.
Case Study 1: Neuroactive Properties
In a study assessing the neuroactive properties of this compound, researchers found that it exhibited selective binding affinity to certain receptors associated with mood regulation. This suggests potential use as an antidepressant agent.
Case Study 2: Enzyme Inhibition
Another research project focused on the compound's role as an inhibitor of Cathepsin C demonstrated significant results in vitro, highlighting its potential for therapeutic applications in treating conditions characterized by excessive enzyme activity, such as chronic inflammatory diseases.
Mechanism of Action
The mechanism of action of benzyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in biochemical pathways and physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Differences
Key structural analogs vary in their bicyclo frameworks, substituents, and stereochemistry, leading to distinct physicochemical and biological properties. Below is a comparative analysis:
Table 1: Key Structural and Functional Comparisons
Spectroscopic and Analytical Data
- NMR : The target compound exhibits distinct ¹H NMR signals at δ 4.36 (m, 1H) and δ 1.82–1.41 (m, 15H) for its bicyclo core and benzyl group .
- LC-MS : Analogs like tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate show m/z 141 [M−Boc + H]⁺ , confirming fragmentation patterns .
- Purity : Commercial samples of the benzyl ester are ≥97% pure, validated via HPLC and chiral chromatography .
Biological Activity
Benzyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate, also known by its CAS number 2089381-64-4, is a bicyclic compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 247.29 g/mol
- Purity : 97%
- IUPAC Name : Benzyl (1S,4R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate .
Antiviral Properties
Research indicates that derivatives of azabicyclo[2.2.1]heptanes exhibit antiviral activity. For instance, compounds structurally related to benzyl 6-hydroxy-2-azabicyclo[2.2.1]heptane have shown effectiveness against various viruses:
- Coxsackievirus B : Compounds derived from azabicyclo structures demonstrated significant antiviral effects with IC values ranging from 18.3 µM to 22 µM against specific viral strains .
The mechanism by which benzyl 6-hydroxy-2-azabicyclo[2.2.1]heptane exerts its biological effects is likely related to its ability to interact with viral proteins or inhibit viral replication processes. The structural features of the compound suggest potential binding sites that could interfere with viral entry or replication.
Synthesis and Evaluation
A study published in 2023 described the synthesis of oxygenated derivatives of azabicyclo[2.2.1]heptanes using palladium-catalyzed reactions, which could potentially yield compounds with enhanced biological activities . The resulting products were subjected to biological evaluation, emphasizing the importance of structural modifications in enhancing antiviral efficacy.
Comparative Studies
A comparative study involving various azabicyclo compounds highlighted the significance of hydroxyl substitutions in enhancing biological activity. Benzyl 6-hydroxy derivatives were noted for their improved solubility and bioavailability compared to their non-hydroxylated counterparts, making them promising candidates for further development .
Data Table: Biological Activity Overview
| Compound Name | Biological Activity | IC (µM) | Selectivity Index |
|---|---|---|---|
| Benzyl 6-hydroxy-2-azabicyclo[2.2.1]heptane | Antiviral against CVB | 18.3 | 19.6 |
| Related Azabicyclo Compounds | Antiviral against EMCV | 22.0 | 40.3 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
